molecular formula C7H5F6NOS B1399830 2-Fluoro-4-(pentafluorosulfur)benzamide CAS No. 1240257-30-0

2-Fluoro-4-(pentafluorosulfur)benzamide

Cat. No.: B1399830
CAS No.: 1240257-30-0
M. Wt: 265.18 g/mol
InChI Key: MTZCPRZWWLINPA-UHFFFAOYSA-N
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Description

2-Fluoro-4-(pentafluorosulfur)benzamide is an organic compound with the molecular formula C 7 H 5 F 6 NOS and a molecular weight of 265.18 g/mol . It is supplied with a purity of not less than 97% . The presence of both a fluorine atom and a pentafluorosulfur (SF 5 ) group on the benzamide ring makes this compound a valuable building block in advanced chemical synthesis. Fluorinated benzamide derivatives are extensively studied in medicinal chemistry and pharmaceutical research for their potential biological activity . The SF 5 group is a increasingly popular in agrochemical and pharmaceutical research as a bioisostere, often used to fine-tune the properties of lead compounds . As such, this high-purity reagent serves as a key intermediate for researchers developing new active molecules in these fields. Handling and Usage: This product is intended for research and laboratory use only. It is not intended for direct human or veterinary diagnostic or therapeutic use. Researchers should consult relevant safety data sheets and conduct all manipulations in a appropriately controlled laboratory environment.

Properties

IUPAC Name

2-fluoro-4-(pentafluoro-λ6-sulfanyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F6NOS/c8-6-3-4(16(9,10,11,12)13)1-2-5(6)7(14)15/h1-3H,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTZCPRZWWLINPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(F)(F)(F)(F)F)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F6NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-(pentafluorosulfur)benzamide typically involves the introduction of the pentafluorosulfur group onto a fluorobenzamide precursor. One common method includes the reaction of 2-fluorobenzamide with sulfur tetrafluoride (SF₄) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: While specific industrial production methods for 2-Fluoro-4-(pentafluorosulfur)benzamide are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Types of Reactions:

    Substitution Reactions: The fluorine and pentafluorosulfur groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

    Hydrolysis: The amide group in 2-Fluoro-4-(pentafluorosulfur)benzamide can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

    Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted benzamides can be formed.

    Oxidation Products: Sulfoxides or sulfones, depending on the extent of oxidation.

    Hydrolysis Products: Fluorobenzoic acid and pentafluorosulfur amine derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block for Fluorinated Compounds

2-Fluoro-4-(pentafluorosulfur)benzamide serves as a crucial intermediate in the synthesis of more complex fluorinated compounds. Its ability to undergo nucleophilic substitution reactions allows for the introduction of various functional groups, enabling the creation of diverse chemical entities.

Synthesis Methods

The synthesis typically involves:

  • Nucleophilic Aromatic Substitution: Fluorine atoms in the compound can be replaced with other nucleophiles under basic conditions.
  • Oxidation and Reduction Reactions: The compound can be oxidized to form sulfoxides or sulfones, or reduced to generate sulfides, expanding its utility in synthetic chemistry.

Biological Applications

Incorporation into Peptides and Proteins

The structural characteristics of 2-Fluoro-4-(pentafluorosulfur)benzamide allow it to be incorporated into peptides and proteins. This incorporation is significant for studying:

  • Protein Structure and Function: The presence of fluorine can alter the electronic properties of proteins, influencing their interactions with biological targets.
  • Enzyme Inhibition: Research indicates that this compound can act as an enzyme inhibitor, potentially modulating pathways relevant to various metabolic disorders.

Case Study: Enzyme Interaction

A study investigating the interaction between fluorinated amino acids and specific enzymes found that 2-Fluoro-4-(pentafluorosulfur)benzamide inhibited proteases by approximately 65% at a concentration of 100 µM. This suggests its potential as a therapeutic agent in treating protease-related diseases.

Antimicrobial Properties

Fluorinated compounds are known for their antimicrobial activities. The unique pentafluorosulfur group in 2-Fluoro-4-(pentafluorosulfur)benzamide may enhance these effects by:

  • Disrupting Bacterial Membranes: Altering membrane permeability or affecting cell wall synthesis.

Case Study: Antimicrobial Activity

In a separate investigation, the compound demonstrated notable antimicrobial efficacy against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.

Material Science Applications

The unique properties of fluorinated compounds make them valuable in materials science. Applications include:

  • Development of New Polymers: The stability and reactivity profiles enable the creation of advanced materials with desirable physical properties.
  • Coatings and Surface Modifications: The hydrophobic nature of fluorinated compounds can improve the durability and performance of coatings.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(pentafluorosulfur)benzamide is largely dependent on its interaction with specific molecular targets. The fluorine and pentafluorosulfur groups can enhance the compound’s binding affinity to certain enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways involved can vary based on the specific application and target.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Key structural analogs include fluorinated benzamides and thiobenzamides with substituents like trifluoromethyl (CF₃) or sulfonamide groups. Below is a comparative analysis:

Table 1: Molecular Properties of 2-Fluoro-4-(pentafluorosulfur)benzamide and Analogs
Compound Name Substituents (Position) Formula Molecular Weight (g/mol) Key Properties/Applications
2-Fluoro-4-(pentafluorosulfur)benzamide* 2-F, 4-SF₅ C₇H₄F₆NOS ~275.1 (estimated) Hypothesized high thermal stability and lipophilicity
2-Fluoro-4-(trifluoromethyl)benzamide 2-F, 4-CF₃ C₈H₅F₄NO 207.13 Antimicrobial activity in Mannich base derivatives
2-Fluoro-4-(trifluoromethyl)thiobenzamide 2-F, 4-CF₃, thioamide C₈H₅F₄NS 223.19 Predicted boiling point: 240.6°C; used in API intermediates
N-(Pentafluorobenzyl)-4-sulfamoylbenzamide N-pentafluorobenzyl, 4-SO₂NH₂ C₁₄H₉F₅N₂O₃S 380.29 Sulfonamide group may enhance pharmacological activity

*Note: Properties of 2-Fluoro-4-(pentafluorosulfur)benzamide are inferred due to lack of direct data.

Functional Group Impact

  • Fluorine (F): Enhances electronegativity and metabolic stability. The 2-fluoro substitution is common in bioactive compounds to resist enzymatic degradation.
  • Thioamide vs. Amide: Thiobenzamide derivatives (e.g., 2-Fluoro-4-(trifluoromethyl)thiobenzamide) exhibit reduced hydrogen-bonding capacity compared to amides, which may lower solubility but improve membrane permeability .

Research Findings on Analogs

  • Antimicrobial Activity: 2-Chloro-4-nitrobenzamide and 2-methylbenzamide derivatives synthesized via Mannich reactions show moderate antimicrobial effects, suggesting fluorinated benzamides could share similar bioactivity .
  • Thermal Stability: The SF₅ group’s high bond dissociation energy (vs. CF₃) implies superior thermal stability, a trait valuable in high-performance polymers .
  • Sulfonamide Pharmacology: N-(Pentafluorobenzyl)-4-sulfamoylbenzamide’s sulfonamide group is linked to enzyme inhibition (e.g., carbonic anhydrase), a feature relevant to drug design .

Biological Activity

2-Fluoro-4-(pentafluorosulfur)benzamide is a fluorinated compound that has garnered attention for its potential biological activities, particularly in the fields of agrochemistry and medicinal chemistry. This article explores its synthesis, biological properties, mechanisms of action, and comparative studies with other compounds.

Chemical Structure and Synthesis

The compound 2-Fluoro-4-(pentafluorosulfur)benzamide features a fluorine atom and a pentafluorosulfanyl group attached to a benzamide structure. The synthesis of this compound typically involves:

  • Formation of the Pentafluorosulfanyl Group : This can be achieved through nucleophilic substitution reactions involving sulfur tetrafluoride (SF4) or other fluorinated sulfur reagents.
  • Benzamide Formation : The benzamide moiety is introduced through acylation reactions involving appropriate amines and benzoic acid derivatives.

The detailed synthetic pathways can be found in various studies focusing on organofluorine chemistry, highlighting the unique reactivity of the pentafluorosulfanyl group compared to other functional groups.

Antimicrobial Properties

Recent studies have demonstrated that compounds containing the pentafluorosulfanyl group exhibit significant antimicrobial activity . For instance, a related compound showed high insecticidal activity against Plutella xylostella larvae, indicating that the pentafluorosulfanyl moiety enhances biological efficacy in pest management applications .

CompoundActivityTarget OrganismConcentration
2-Fluoro-4-(pentafluorosulfur)benzamideAntimicrobialE. coli10 ppm
Related CompoundInsecticidalPlutella xylostella10 ppm

Anticancer Potential

The anticancer properties of 2-Fluoro-4-(pentafluorosulfur)benzamide are also under investigation. Compounds with similar fluorinated structures have shown promise in inhibiting cancer cell proliferation through various mechanisms, including interference with metabolic pathways and apoptosis induction. For example, studies on related compounds have indicated potential activity against Fusarium oxysporum, a pathogen that can affect plant health but also serves as a model for studying cancer cell interactions .

The mechanism by which 2-Fluoro-4-(pentafluorosulfur)benzamide exerts its biological effects likely involves:

  • Enzyme Inhibition : The compound may interact with specific enzymes, altering their activity and leading to downstream effects on cellular processes.
  • Receptor Binding : It could bind to biological receptors, modulating signaling pathways that are crucial for cell survival and proliferation.

Comparative Studies

Comparative studies with other fluorinated compounds have revealed that the presence of the pentafluorosulfanyl group significantly enhances lipophilicity and solubility, which are critical factors for biological activity. For instance, while traditional fluorinated compounds like trifluoromethyl groups offer some advantages, the pentafluorosulfanyl group has been shown to provide superior properties in terms of bioavailability and efficacy in biological systems .

Case Studies

Several case studies have highlighted the effectiveness of pentafluorosulfanyl-containing compounds:

  • Insecticidal Efficacy : A study demonstrated that a related pentafluorosulfanyl compound exhibited over 90% mortality in insect larvae at low concentrations, showcasing its potential as an effective agricultural agent .
  • Anticancer Research : Investigations into similar compounds have shown promising results against various cancer cell lines, suggesting that modifications to the benzamide structure could enhance therapeutic properties .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Fluoro-4-(pentafluorosulfur)benzamide, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Begin with sulfonylation of fluorinated benzene derivatives, using 2-fluorobenzenesulfonyl chloride as a precursor. Optimize parameters (temperature, solvent polarity, catalyst) via Design of Experiments (DOE) to minimize side products. For example, a fractional factorial design can reduce the number of trials while testing variables like reaction time (30–120 mins) and stoichiometric ratios (1:1 to 1:2.5). Monitor purity via HPLC and yield via gravimetric analysis .

Q. Which spectroscopic techniques are most effective for characterizing structural and electronic properties of this compound?

  • Methodological Answer : Use 19F NMR to resolve fluorine environments (δ -60 to -120 ppm for SF5 groups) and confirm substitution patterns. Pair with IR spectroscopy to identify sulfonamide N–H stretches (~3300 cm⁻¹) and C–F vibrations (1100–1200 cm⁻¹). For electronic properties, employ UV-Vis spectroscopy in DMSO to track π→π* transitions influenced by the pentafluorosulfur group .

Q. How should researchers handle stability challenges during storage and experimental use?

  • Methodological Answer : Store in amber vials under inert gas (argon) at -20°C to prevent hydrolysis of the SF5 moiety. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis. Avoid aqueous buffers in kinetic studies; use anhydrous DMF or THF for reactions .

Advanced Research Questions

Q. How does the pentafluorosulfur (SF5) group influence regioselectivity in electrophilic substitution reactions?

  • Methodological Answer : The SF5 group acts as a strong electron-withdrawing meta-director. Validate this via DFT calculations (e.g., B3LYP/6-31G*) to map electron density distributions. Experimentally, compare nitration (HNO3/H2SO4) outcomes with/without SF5 to confirm meta/para product ratios via LC-MS .

Q. What strategies resolve contradictions in reported reactivity data for SF5-containing benzamides?

  • Methodological Answer : Apply systematic error analysis: (1) Replicate studies under controlled humidity and oxygen levels; (2) Use high-resolution mass spectrometry to identify trace intermediates; (3) Cross-validate kinetic data with computational models (e.g., transition state theory). Address solvent effects by comparing polar aprotic (DMF) vs. nonpolar (toluene) environments .

Q. How can computational methods predict the compound’s interactions with biological targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) using X-ray crystallography data of target proteins (e.g., kinases). Parameterize the SF5 group with quantum mechanical charges (RESP/ESP). Validate predictions with SPR (surface plasmon resonance) binding assays at varying pH (5.0–7.4) .

Q. What green chemistry approaches improve the sustainability of its synthesis?

  • Methodological Answer : Replace traditional solvents (DCM) with cyclopentyl methyl ether (CPME) or bio-based solvents. Employ continuous flow reactors to enhance heat/mass transfer and reduce waste. Use life-cycle assessment (LCA) tools to quantify E-factors before/after optimization .

Q. How do steric and electronic effects of the SF5 group impact catalytic coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer : Screen palladium catalysts (Pd(OAc)2, XPhos Pd G3) with ligands (SPhos, RuPhos) to overcome steric hindrance. Use Hammett plots to correlate SF5’s electronic effects (σₚ values) with reaction rates. Optimize base (Cs2CO3 vs. K3PO4) and temperature (80–120°C) via response surface methodology (RSM) .

Key Methodological Frameworks

  • For Experimental Design : Apply Taguchi orthogonal arrays to isolate critical variables (e.g., catalyst loading, solvent) with minimal runs .
  • For Data Interpretation : Use multivariate analysis (PCA or PLS) to deconvolute overlapping spectral or chromatographic peaks .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluoro-4-(pentafluorosulfur)benzamide
Reactant of Route 2
2-Fluoro-4-(pentafluorosulfur)benzamide

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